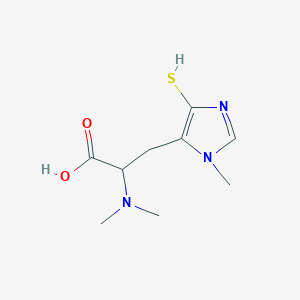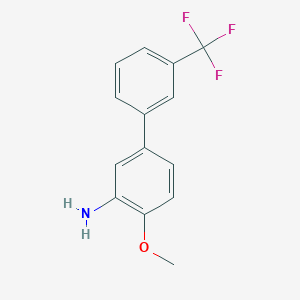
3-Amino-4-methoxy-3'-(trifluoromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl is an organic compound that features a biphenyl core substituted with an amino group, a methoxy group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism by which 3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-methoxy-3’-(trifluoromethyl)phenyl: Similar in structure but lacks the biphenyl core.
4-Methoxy-3’-(trifluoromethyl)biphenyl: Similar but lacks the amino group.
3-Amino-4-methoxyphenyl: Similar but lacks the trifluoromethyl group.
Uniqueness
3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H12F3NO |
|---|---|
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
2-methoxy-5-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8H,18H2,1H3 |
Clé InChI |
XFUBLWZTHHCPPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
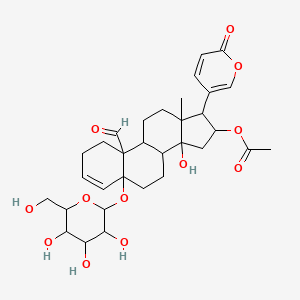

![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
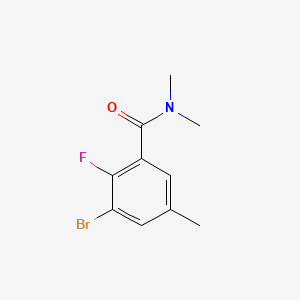
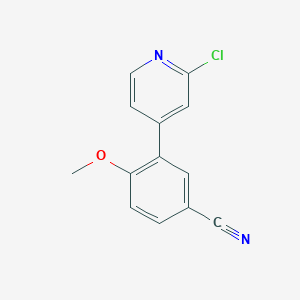
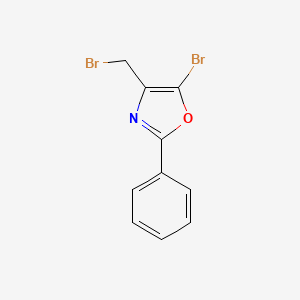
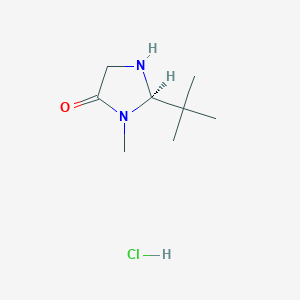
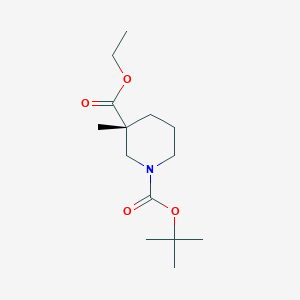

![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
